Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1183123-01-4 . It has a molecular weight of 213.2 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl [(2,2,2-trifluoroethyl)amino]acetate . The InChI code for this compound is 1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .Scientific Research Applications
NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine, a related compound, has been used as an NMR tag in protein research, owing to its clear and distinct NMR signals. This allows for the observation and assignment of resonances in large protein systems, like the DnaB hexamer, and facilitates the measurement of ligand binding affinities (Chen et al., 2015).
X-Ray Structure and DFT Studies : Research involving the synthesis of triazolyl-indole with alkylsulfanyl analogues, including a tert-butyl variant, has been conducted. This involves analyzing the molecular structure and packing through X-ray diffraction and exploring interactions like hydrogen bonding and donor-acceptor interactions (Boraei et al., 2021).
Acetate Alkylation with Primary Alcohols : A study demonstrated the alkylation of acetates, like tert-butyl acetate, with primary alcohols. This method provides a direct route to important carboxylates in organic and industrial chemistry (Iuchi et al., 2010).
Quantitative Determination in Amino Acid and Peptide Derivatives : The tert-butyloxycarbonyl group has been quantitatively analyzed in N-blocked amino acids and peptides, demonstrating its utility in the field of peptide chemistry (Ehrlich-Rogozinski, 1974).
Synthesis of Tri- and Tetrasubstituted Furans : Research involving the synthesis of substituted furans through alkylation of tert-butyl acetoacetate highlights its role in producing complex organic compounds (Stauffer & Neier, 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)4-12-5-8(9,10)11/h12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAWWMBAQECIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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